Cas no 89647-62-1 ((1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate)

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate structure
89647-62-1 structure
Produktname:(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
CAS-Nr.:89647-62-1
MF:C32H46O8
MW:558.702850818634
CID:993817
PubChem ID:6442968

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
    • (1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl ace
    • (3beta,9beta,10alpha,16alpha,23E)-25-(Acetyloxy)-3,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-2,11,22-trione
    • 3-epi-Isocucurbitacin B
    • 3beta,16alpha,20(R)-Trihydroxy-25-acetoxy-2,11,22-trioxocucurbita-5,23(E)-diene
    • NSC 359240
    • (3β,9β,10α,16α,23E)-25-(Acetyloxy)-3,16,20-trihydroxy-9-methyl-19-norlanosta-5,23-diene-2,11,22-trione (ACI)
    • 3β,16α,20(R)-Trihydroxy-25-acetoxy-2,11,22-trioxocucurbita-5,23(E)-diene
    • 3-epi-Isocucurbitacin
    • HY-N6578
    • CS-0034274
    • 89647-62-1
    • FS-7204
    • CHEMBL4740337
    • AKOS040763064
    • SCHEMBL10307350
    • D85127
    • NSC-359240
    • AKOS037515330
    • NSC359240
    • CUCURBITACIN B, 3 -EPI-ISO-
    • [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate
    • [(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxo-hept-3-en-2-yl] acetate
    • Inchi: 1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1
    • InChI-Schlüssel: WTBZNVRBNJWSPF-KWPSBSMYSA-N
    • Lächelt: C[C@]12[C@@H]3CC=C4C(C)(C)[C@@H](O)C(=O)C[C@H]4[C@]3(C)C(=O)C[C@@]1([C@H]([C@@H](C2)O)[C@](O)(C)C(=O)/C=C/C(C)(C)OC(=O)C)C

Berechnete Eigenschaften

  • Genaue Masse: 558.319268
  • Monoisotopenmasse: 558.319268
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 40
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 1210
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 9
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 138

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 100-105 ºC
  • Siedepunkt: 702.4±60.0 °C at 760 mmHg
  • Flammpunkt: 219.9±26.4 °C
  • Brechungsindex: 1.568
  • Löslichkeit: Almost insoluble (0.042 g/l) (25 º C),
  • PSA: 138.20000
  • LogP: 3.49930
  • Dampfdruck: 0.0±5.0 mmHg at 25°C

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Sicherheitsinformationen

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
A2B Chem LLC
AB80922-5mg
[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxo-hept-3-en-2-yl] acetate
89647-62-1 ≥98%
5mg
$410.00 2024-04-19
TargetMol Chemicals
TN5972-5mg
3-epi-Isocucurbitacin B
89647-62-1
5mg
¥ 4040 2024-07-20
TargetMol Chemicals
TN5972-5 mg
3-epi-Isocucurbitacin B
89647-62-1 98%
5mg
¥ 4,040 2023-07-11
A2B Chem LLC
AB80922-50mg
[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxo-hept-3-en-2-yl] acetate
89647-62-1 ≥98%
50mg
$2344.00 2024-04-19
A2B Chem LLC
AB80922-20mg
[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxo-hept-3-en-2-yl] acetate
89647-62-1 ≥98%
20mg
$1177.00 2024-04-19
TargetMol Chemicals
TN5972-1 ml * 10 mm
3-epi-Isocucurbitacin B
89647-62-1
1 ml * 10 mm
¥ 6150 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E54250-5 mg
(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
89647-62-1
5mg
¥5760.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E54250-5mg
(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate
89647-62-1 ,95.0%
5mg
¥5760.0 2023-09-07
TargetMol Chemicals
TN5972-1 mL * 10 mM (in DMSO)
3-epi-Isocucurbitacin B
89647-62-1 98%
1 mL * 10 mM (in DMSO)
¥ 6,150 2023-07-11
A2B Chem LLC
AB80922-10mg
[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxo-hept-3-en-2-yl] acetate
89647-62-1 ≥98%
10mg
$710.00 2024-04-19

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Silica Solvents: Dichloromethane ;  24 h, 40 °C
Referenz
Lipid-Lowering Activities of Cucurbitacins Isolated from Trichosanthes cucumeroides and Their Synthetic Derivatives
Zhang, Xianjing; Li, Huihui; Wang, Wenqiong; Chen, Tong; Xuan, Lijiang, Journal of Natural Products, 2020, 83(12), 3536-3544

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Raw materials

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Preparation Products

(1R,4R,9beta,16alpha,23E)-1,16,20-trihydroxy-9,10,14-trimethyl-2,11,22-trioxo-4,9-cyclo-9,10-secocholesta-5,23-dien-25-yl acetate Verwandte Literatur

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